2-(1,5-Dimethyl-2-piperazinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-Dimethyl-2-piperazinyl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-2-piperazinyl)ethanol can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-2-piperazinyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1,5-Dimethyl-2-piperazinyl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-2-piperazinyl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1,5-Dimethyl-2-piperazinyl)ethanol can be compared with other similar compounds, such as:
2-(3,5-Dimethyl-1-piperazinyl)ethanol: This compound has a similar structure but differs in the position of the methyl groups on the piperazine ring.
2-(4-Phenyl-1-piperazinyl)ethanol: This compound has a phenyl group attached to the piperazine ring, which may result in different chemical and biological properties.
1-Phenyl-2-(1-piperazinyl)ethanol: This compound has a phenyl group attached to the ethanol moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
1046788-22-0 |
---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(1,5-dimethylpiperazin-2-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10(2)8(3-4-11)5-9-7/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
ZYZBTPNPRTUHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.